molecular formula C22H21NO6 B11147756 4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate

4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Cat. No.: B11147756
M. Wt: 395.4 g/mol
InChI Key: JTAMJCIOIGJKHZ-UHFFFAOYSA-N
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Description

4,7-Dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate (hereafter referred to as Compound A) is a synthetic coumarin derivative with a β-alanine ester moiety modified by a benzyloxycarbonyl (Cbz) protecting group. Its molecular structure combines a chromen-2-one core (a coumarin backbone) with substitutions at the 4- and 7-positions (methyl groups) and a functionalized ester at the 5-position. This compound is of interest in medicinal chemistry due to coumarin’s established role in anticoagulant, anti-inflammatory, and anticancer applications .

The structural characterization of Compound A relies heavily on crystallographic tools such as SHELXL for refinement and WinGX/ORTEP for visualization . These methods confirm its planar coumarin core and the steric effects imposed by the Cbz-β-alaninate side chain, which influence solubility and bioavailability.

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

(4,7-dimethyl-2-oxochromen-5-yl) 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C22H21NO6/c1-14-10-17(21-15(2)12-20(25)29-18(21)11-14)28-19(24)8-9-23-22(26)27-13-16-6-4-3-5-7-16/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,26)

InChI Key

JTAMJCIOIGJKHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)CCNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves the reaction of 4,7-dimethylcoumarin with N-[(benzyloxy)carbonyl]-beta-alanine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as anhydrous potassium carbonate in dry acetone, at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other coumarin derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of fluorescent dyes and sensors .

Mechanism of Action

The mechanism of action of 4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Compound A’s properties, it is compared to three structurally related coumarin derivatives (Table 1):

Table 1: Key Properties of Compound A and Analogous Coumarins

Compound Substituents LogP Aqueous Solubility (mg/mL) Bioactivity (IC₅₀, μM) Crystallographic Data (ų)
Compound A 4,7-dimethyl; Cbz-β-alaninate 3.2 0.12 12.5 (Cancer cell line) 1200
7-Hydroxy-4-methylcoumarin 4-methyl; 7-hydroxy 1.8 1.45 45.0 (Anticoagulant) 850
4-Phenylcoumarin 4-phenyl; unsubstituted 4.5 0.03 8.9 (Antimicrobial) 1350
Coumarin-3-carboxylic acid 3-carboxylic acid 0.9 3.20 22.3 (Anti-inflammatory) 950

Structural and Functional Insights

Lipophilicity (LogP) :
Compound A’s LogP (3.2) reflects moderate lipophilicity, intermediate between 4-phenylcoumarin (4.5) and coumarin-3-carboxylic acid (0.9). The Cbz group enhances membrane permeability compared to polar derivatives like 7-hydroxy-4-methylcoumarin .

Bioactivity :
Compound A exhibits stronger anticancer activity (IC₅₀ = 12.5 μM) than 7-hydroxy-4-methylcoumarin, likely due to its bulky ester side chain enhancing target binding. However, it is less potent than 4-phenylcoumarin in antimicrobial applications, suggesting substituent-dependent selectivity .

Crystallographic Data :
The unit cell volume of Compound A (1200 ų) is larger than simpler coumarins (e.g., 850 ų for 7-hydroxy-4-methylcoumarin), attributed to the steric bulk of the Cbz-β-alaninate group. Refinement via SHELXL confirms a twisted conformation of the ester side chain, reducing π-π stacking interactions .

Solubility :
Aqueous solubility (0.12 mg/mL) is lower than coumarin-3-carboxylic acid (3.20 mg/mL), highlighting the trade-off between lipophilicity and solubility in drug design.

Research Findings and Mechanistic Implications

  • Synthetic Flexibility : The Cbz group in Compound A allows selective deprotection for further functionalization, a strategy less feasible in 4-phenylcoumarin or unsubstituted derivatives .

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